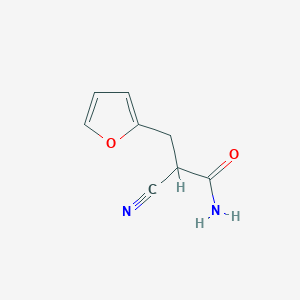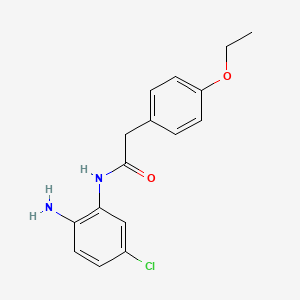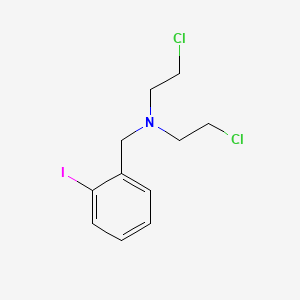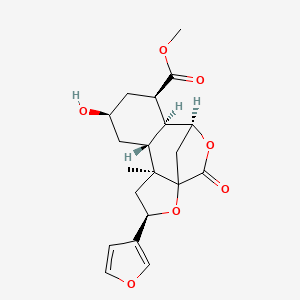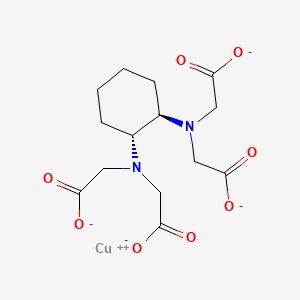
Cuprate(2-), ((rel-N,N'-(1R,2R)-1,2-cyclohexanediylbis(N-((carboxy-kappaO)methyl)glycinato-kappaN,kappaO))(4-))-, (OC-6-21)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-[N,N’-cyclohexane-1,2-diylbis[N-(carboxymethyl)glycinato]-N,N’,O,O’,ON,ON’]cuprate(2-) is a complex compound that features a central copper ion coordinated by a ligand derived from N,N’-cyclohexane-1,2-diylbis[N-(carboxymethyl)glycine]
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trans-[N,N’-cyclohexane-1,2-diylbis[N-(carboxymethyl)glycinato]-N,N’,O,O’,ON,ON’]cuprate(2-) typically involves the reaction of copper(II) salts with N,N’-cyclohexane-1,2-diylbis[N-(carboxymethyl)glycine] under controlled conditions. The reaction is often carried out in an aqueous medium, with the pH adjusted to facilitate the formation of the desired complex. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete complexation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors, automated pH control systems, and efficient purification techniques such as crystallization or chromatography to obtain high-purity products.
化学反応の分析
Types of Reactions
Trans-[N,N’-cyclohexane-1,2-diylbis[N-(carboxymethyl)glycinato]-N,N’,O,O’,ON,ON’]cuprate(2-) can undergo various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution: Ligand exchange reactions can occur, where the coordinated ligands are replaced by other ligands in the presence of suitable reagents.
Complexation: The compound can form additional complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Ligand exchange can be facilitated by the addition of competing ligands such as ethylenediamine or other chelating agents.
Complexation: Additional complexation can be achieved using metal salts or organic ligands under controlled pH and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state copper complexes, while substitution reactions can produce new ligand-coordinated copper complexes.
科学的研究の応用
Trans-[N,N’-cyclohexane-1,2-diylbis[N-(carboxymethyl)glycinato]-N,N’,O,O’,ON,ON’]cuprate(2-) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including C-N coupling reactions and alkenylation reactions.
Biology: Investigated for its potential as a metalloprotein mimic and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in cancer treatment.
Industry: Utilized in the development of advanced materials and as a component in electrochemical devices.
作用機序
The mechanism of action of Trans-[N,N’-cyclohexane-1,2-diylbis[N-(carboxymethyl)glycinato]-N,N’,O,O’,ON,ON’]cuprate(2-) involves its ability to coordinate with various substrates and facilitate chemical transformations. The copper center plays a crucial role in redox reactions, acting as an electron donor or acceptor. The ligand framework stabilizes the copper ion and provides a suitable environment for catalytic activity. Molecular targets and pathways involved include interactions with nucleophiles, electrophiles, and other reactive species in the reaction medium.
類似化合物との比較
Similar Compounds
Trans-1,2-Diaminocyclohexane-N,N,N’,N’-tetraacetic acid: A similar ligand that forms complexes with various metal ions.
N,N’-Dimethylcyclohexane-1,2-diamine: Another ligand used in the synthesis of metal complexes.
Uniqueness
Trans-[N,N’-cyclohexane-1,2-diylbis[N-(carboxymethyl)glycinato]-N,N’,O,O’,ON,ON’]cuprate(2-) is unique due to its specific ligand framework, which provides distinct coordination properties and reactivity compared to other similar compounds. Its ability to form stable complexes with copper and facilitate various chemical reactions makes it a valuable compound in both research and industrial applications.
特性
CAS番号 |
19332-78-6 |
|---|---|
分子式 |
C14H18CuN2O8-2 |
分子量 |
405.85 g/mol |
IUPAC名 |
copper;2-[[(1R,2R)-2-[bis(carboxylatomethyl)amino]cyclohexyl]-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C14H22N2O8.Cu/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24;/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);/q;+2/p-4/t9-,10-;/m1./s1 |
InChIキー |
PWAQDUQNXWQWFC-DHTOPLTISA-J |
異性体SMILES |
C1CC[C@H]([C@@H](C1)N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Cu+2] |
正規SMILES |
C1CCC(C(C1)N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


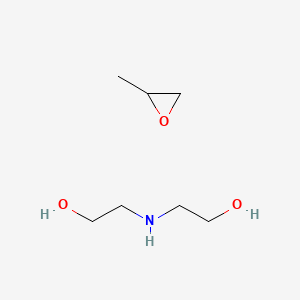
![5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B13738093.png)
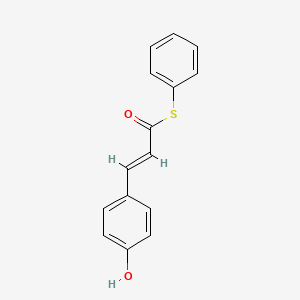

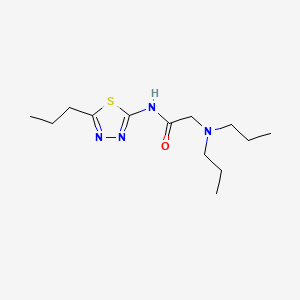
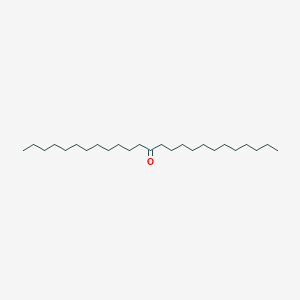

![6-hydroxy-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13738136.png)
![5,11-Dibromo-25,27-dipropoxycalix[4]arene](/img/structure/B13738143.png)
